molecular formula C16H17NO6 B12728146 N-(5-(1,3-Benzodioxol-5-yl)-1-oxo-2,4-pentadienyl)-L-threonine CAS No. 90778-78-2

N-(5-(1,3-Benzodioxol-5-yl)-1-oxo-2,4-pentadienyl)-L-threonine

Cat. No.: B12728146
CAS No.: 90778-78-2
M. Wt: 319.31 g/mol
InChI Key: GEHRDEMHNDNRFS-KTZNMFHPSA-N
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Description

N-(5-(1,3-Benzodioxol-5-yl)-1-oxo-2,4-pentadienyl)-L-threonine: is a synthetic organic compound that features a benzodioxole moiety, a pentadienyl chain, and an L-threonine residue. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(1,3-Benzodioxol-5-yl)-1-oxo-2,4-pentadienyl)-L-threonine typically involves multi-step organic reactions. One common approach is the condensation of 1,3-benzodioxole derivatives with pentadienyl intermediates, followed by coupling with L-threonine. The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or toluene .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems and high-throughput screening can further enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: N-(5-(1,3-Benzodioxol-5-yl)-1-oxo-2,4-pentadienyl)-L-threonine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

N-(5-(1,3-Benzodioxol-5-yl)-1-oxo-2,4-pentadienyl)-L-threonine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(5-(1,3-Benzodioxol-5-yl)-1-oxo-2,4-pentadienyl)-L-threonine involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Uniqueness: N-(5-(1,3-Benzodioxol-5-yl)-1-oxo-2,4-pentadienyl)-L-threonine is unique due to its combination of a benzodioxole moiety, a pentadienyl chain, and an L-threonine residue. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

90778-78-2

Molecular Formula

C16H17NO6

Molecular Weight

319.31 g/mol

IUPAC Name

(2S,3R)-2-[[(2E,4E)-5-(1,3-benzodioxol-5-yl)penta-2,4-dienoyl]amino]-3-hydroxybutanoic acid

InChI

InChI=1S/C16H17NO6/c1-10(18)15(16(20)21)17-14(19)5-3-2-4-11-6-7-12-13(8-11)23-9-22-12/h2-8,10,15,18H,9H2,1H3,(H,17,19)(H,20,21)/b4-2+,5-3+/t10-,15+/m1/s1

InChI Key

GEHRDEMHNDNRFS-KTZNMFHPSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)/C=C/C=C/C1=CC2=C(C=C1)OCO2)O

Canonical SMILES

CC(C(C(=O)O)NC(=O)C=CC=CC1=CC2=C(C=C1)OCO2)O

Origin of Product

United States

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